[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 933782-32-2
VCID: VC8324121
InChI: InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N
Molecular Formula: C27H22N2O2S
Molecular Weight: 438.5 g/mol

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

CAS No.: 933782-32-2

Cat. No.: VC8324121

Molecular Formula: C27H22N2O2S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide - 933782-32-2

Specification

CAS No. 933782-32-2
Molecular Formula C27H22N2O2S
Molecular Weight 438.5 g/mol
IUPAC Name N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3
Standard InChI Key QVXFDVMJNPTVRL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N

Introduction

Chemical Identity and Structural Features

The molecular structure of [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide comprises a binaphthyl scaffold with axial chirality originating from the restricted rotation around the naphthalene-naphthalene bond. The (S)-configuration at the amino group ensures enantiomeric purity, while the 4-methylbenzenesulfonamide substituent introduces steric and electronic modulation . Key identifiers include:

  • CAS Numbers: 933782-32-2 (S-enantiomer) , 512170-32-0 (R-enantiomer)

  • Molecular Formula: C₂₇H₂₂N₂O₂S

  • Molecular Weight: 438.54 g/mol

  • SMILES: Nc1c(c4c(cc1)cccc4)c2c3c(ccc2O)cccc3.S(=O)(=O)c4ccc(C)cc4

  • InChI Key: HIXQCPGXQVQHJP-UHFFFAOYSA-N (parent NOBIN)

The compound’s chirality is critical for its function in asymmetric reactions, as the spatial arrangement of functional groups dictates substrate binding and stereochemical outcomes .

Synthesis and Enantioselective Preparation

The synthesis of [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide leverages organocatalytic methods to achieve high enantiomeric excess (ee). A landmark approach reported by Lu et al. involves the atroposelective N-alkylation of sulfonamides using chiral amine catalysts .

Catalytic N-Alkylation Methodology

In this process, the parent (S)-NOBIN reacts with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative. The reaction is catalyzed by cinchona alkaloid-derived catalysts, such as (DHQ)₂PHAL, which induce axial chirality through non-covalent interactions . Key parameters include:

ParameterValueSource
Catalyst Loading10–20 mol%
Reaction Temperature24°C
Enantiomeric Excess≥98% ee
Yield80–95%

The kinetic resolution of racemic mixtures further enhances enantiopurity, with the undesired enantiomer undergoing preferential reaction, leaving the target (S)-enantiomer unreacted . Catalyst recycling via simple extraction maintains cost efficiency, with recovered catalysts retaining >90% activity .

Physical and Chemical Properties

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide exhibits distinct physicochemical characteristics critical for its handling and application:

Solubility and Stability

The compound is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability data recommend storage at 2–8°C under inert atmospheres to prevent decomposition .

PropertyValueSource
Solubility in DMSO10 mM
Storage Temperature2–8°C (short-term); -20°C (long-term)
Optical Purity≥98% ee

Spectroscopic Data

  • UV-Vis: λₘₐₓ ≈ 280 nm (aromatic π→π* transitions)

  • ¹H NMR: Distinct signals for binaphthyl protons (δ 6.8–8.2 ppm) and sulfonamide methyl group (δ 2.4 ppm)

Applications in Asymmetric Catalysis and Drug Discovery

Role in Enantioselective Synthesis

The compound serves as a chiral ligand in asymmetric catalysis, particularly in phase-transfer catalysis (PTC) for synthesizing α-alkyl amino acids . Its sulfonamide group enhances ligand-metal coordination, facilitating high enantioselectivity in C–C bond-forming reactions . For example, in the alkylation of glycine derivatives, enantioselectivities exceeding 90% ee have been achieved .

Pharmaceutical Relevance

Axially chiral sulfonamides are emerging as scaffolds in drug discovery due to their rigidity and ability to interact with biological targets stereoselectively . [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide has been evaluated in:

  • Kinase inhibition studies: The binaphthyl system mimics ATP-binding sites, showing potential in cancer therapy .

  • Antiviral agents: Structural analogs inhibit viral proteases via stereospecific binding .

Comparative Analysis with Related Compounds

The (S)-enantiomer demonstrates superior catalytic performance compared to its (R)-counterpart and simpler binaphthylamines. A comparative study reveals:

Parameter(S)-Enantiomer(R)-Enantiomer
Catalytic ActivityHighModerate
SolubilityModerateLow
Synthetic AccessibilityChallengingModerate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator